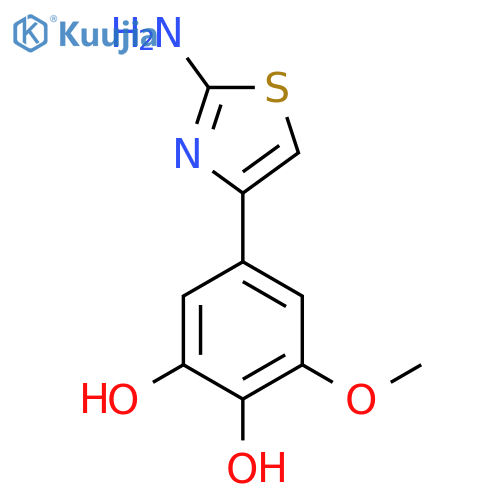Cas no 2229186-50-7 (5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol)
5-(2-アミノ-1,3-チアゾール-4-イル)-3-メトキシベンゼン-1,2-ジオールは、複雑な芳香族構造とヘテロ環を有する有機化合物です。この化合物は、チアゾール環とベンゼンジオール基が結合した特異な分子構造を持ち、医薬品中間体や生化学研究における重要な役割が期待されます。特に、チアゾール環の反応性とベンゼンジオールの酸化還元特性を併せ持つため、酵素阻害剤や抗酸化剤の開発候補として注目されています。高い純度と安定性を備えており、精密な有機合成や構造活性相関研究に適しています。

2229186-50-7 structure
商品名:5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol
- 2229186-50-7
- EN300-1797917
-
- インチ: 1S/C10H10N2O3S/c1-15-8-3-5(2-7(13)9(8)14)6-4-16-10(11)12-6/h2-4,13-14H,1H3,(H2,11,12)
- InChIKey: UGVSJROXQVFWPJ-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1C=C(C(=C(C=1)OC)O)O
計算された属性
- せいみつぶんしりょう: 238.04121336g/mol
- どういたいしつりょう: 238.04121336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 117Ų
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797917-1.0g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1797917-10.0g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1797917-0.1g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1797917-5g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 5g |
$3812.0 | 2023-09-19 | ||
| Enamine | EN300-1797917-2.5g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1797917-0.5g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1797917-5.0g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1797917-0.25g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1797917-10g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 10g |
$5652.0 | 2023-09-19 | ||
| Enamine | EN300-1797917-1g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 1g |
$1315.0 | 2023-09-19 |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
2229186-50-7 (5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol) 関連製品
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 13769-43-2(potassium metavanadate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
